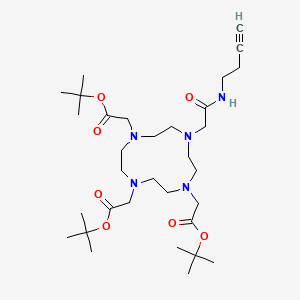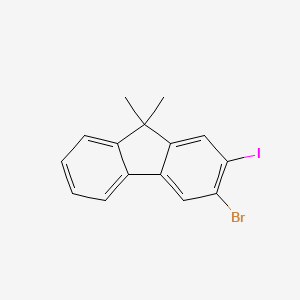![molecular formula C42H27BrN2 B8202050 9-([1,1'-Biphenyl]-3-yl)-9'-(4-bromophenyl)-9H,9'H-3,3'-bicarbazole](/img/structure/B8202050.png)
9-([1,1'-Biphenyl]-3-yl)-9'-(4-bromophenyl)-9H,9'H-3,3'-bicarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole is a complex organic compound that features a unique structure combining biphenyl and bromophenyl groups with a bicarbazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often involve palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学的研究の応用
9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole has several scientific research applications:
Organic Electronics: It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Photonics: Its unique structure allows it to be used in photonic devices, such as lasers and optical sensors.
Materials Science: It can be incorporated into polymers and other materials to enhance their mechanical and thermal properties.
作用機序
The mechanism by which 9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole exerts its effects is primarily through its electronic structure. The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic and photonic devices. The molecular targets and pathways involved include interactions with other conjugated systems and the facilitation of charge transfer processes.
類似化合物との比較
Similar Compounds
4-Bromophenol: A simpler compound with a bromophenyl group, used in various cross-coupling reactions.
Biphenyl: A basic structure that forms part of the compound, used in many organic synthesis applications.
Carbazole: The core structure of the compound, known for its electronic properties.
Uniqueness
9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole is unique due to its combination of biphenyl and bromophenyl groups with a bicarbazole core. This structure provides a balance of rigidity and flexibility, making it suitable for various advanced applications in electronics and materials science.
特性
IUPAC Name |
3-[9-(4-bromophenyl)carbazol-3-yl]-9-(3-phenylphenyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27BrN2/c43-32-19-21-33(22-20-32)44-39-15-6-4-13-35(39)37-26-30(17-23-41(37)44)31-18-24-42-38(27-31)36-14-5-7-16-40(36)45(42)34-12-8-11-29(25-34)28-9-2-1-3-10-28/h1-27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKPZCNUDSCGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=C(C=C8)Br)C9=CC=CC=C93 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6H-Isoindolo[2,1-a]indole](/img/structure/B8201971.png)

![2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8201982.png)



![(R)-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8202041.png)
![7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-ol](/img/structure/B8202057.png)




![(R)-6,6'-Diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B8202081.png)
![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide](/img/structure/B8202085.png)
